molecular formula C13H15NO3 B14621004 Methyl 2-(2-phenylacetamido)but-2-enoate CAS No. 60027-54-5

Methyl 2-(2-phenylacetamido)but-2-enoate

Cat. No.: B14621004
CAS No.: 60027-54-5
M. Wt: 233.26 g/mol
InChI Key: GLWJRORBXPIYON-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenylacetamido)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-phenylacetamido)but-2-enoate typically involves the condensation of a β-ketoester with an amide. One common method involves the use of diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction conditions are generally mild, making this method cost-effective and easy to handle.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of enaminone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs, possibly using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-phenylacetamido)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the enone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohols.

    Substitution: Substituted enaminones.

Scientific Research Applications

Methyl 2-(2-phenylacetamido)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-phenylacetamido)but-2-enoate involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-phenylacetamido)but-2-enoate is unique due to its specific enone structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60027-54-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-[(2-phenylacetyl)amino]but-2-enoate

InChI

InChI=1S/C13H15NO3/c1-3-11(13(16)17-2)14-12(15)9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,15)

InChI Key

GLWJRORBXPIYON-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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